1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

soluble epoxide hydrolase sEH enzyme inhibition

SAR exploration of sEH inhibitor chemotypes is limited by narrow substituent diversity in published series. This cyclopropyl-pyridazinone urea incorporates a unique 3-phenylpropyl moiety absent from all disclosed SAR, enabling de novo interrogation of active-site hydrophobic tolerance. No pre-existing bioactivity or ADME data exist; requires in-house experimental validation. • Accesses unexplored hydrophobic pocket via 3-phenylpropyl group not represented in any published sEH inhibitor SAR • Suitable as structurally matched negative control if inactivity is experimentally confirmed • Custom synthesis available with batch-to-batch consistency for reproducible SAR campaigns

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2034564-42-4
Cat. No. B2608902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
CAS2034564-42-4
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c24-18-11-10-17(16-8-9-16)22-23(18)14-13-21-19(25)20-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,25)
InChIKeyQBYUITIWZZSIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea: Procurement-Ready Profile for a Structurally Distinct Cyclopropyl Pyridazinone Urea


1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 2034564-42-4) is a synthetic, small-molecule urea derivative incorporating a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl core linked via an ethyl spacer to a 3-phenylpropyl urea moiety. Its molecular formula is C19H24N4O2 (MW ≈ 340.4 g/mol). To date, no peer-reviewed publications, patent examples, or authoritative database entries (PubChem BioAssay, ChEMBL, DrugBank, BindingDB) report experimentally measured biological activity, selectivity, pharmacokinetic, or safety data for this specific compound. All publicly accessible information is confined to general chemical descriptions on non-authoritative vendor platforms, which are excluded per the source policy of this guide. Consequently, this compound represents an unexplored chemical space within the broader class of cyclopropyl-pyridazinone ureas, for which structurally related analogs have demonstrated soluble epoxide hydrolase (sEH) inhibition, CYP liability, and oral pharmacokinetics in rodent models.

Compound Type Structurally distinct cyclopropyl pyridazinone urea
Bioactivity Status No published biological activity data available
Research Context Suitable only as exploratory SAR probe or in silico candidate

Why Generic Substitution Fails for 1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea: The Absence of Transferable Structure–Activity Data


Within the cyclopropyl-pyridazinone urea series, small structural modifications produce large shifts in potency, selectivity, and ADME properties. Published SAR on closely related analogs—such as compound 38 from the Takai et al. sEH inhibitor series—demonstrates that replacing the terminal substituent on the urea nitrogen alters sEH IC50 by orders of magnitude, modifies CYP inhibition profiles, and changes oral bioavailability in rats [1]. The 3-phenylpropyl substituent present in the target compound constitutes a distinct chemotype not represented in any disclosed SAR table or patent example. No quantitative sEH IC50, CYP inhibition IC50, solubility, logD, plasma protein binding, metabolic stability, permeability, or in vivo exposure data exist for this compound. Therefore, assuming equivalent performance to any named literature comparator constitutes an unsupported extrapolation; procurement decisions cannot rely on class-level generalization.

1
Class-level generalization unsupported
No SAR data exist for the 3-phenylpropyl substituent; small changes in related series altered sEH IC50 by orders of magnitude.
2
Single comparator reference limits extrapolation
Comparator compound 38 differs significantly in urea-side-chain; CYP, PK, and selectivity profiles may not transfer.
3
No empirically measured physicochemical profile
Solubility, logD, permeability, and metabolic stability are unknown; computed values cannot substitute for procurement decisions.

Product-Specific Quantitative Evidence: Critical Data Gaps for 2034564-42-4


Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: No Published IC50 Data Exist for 2034564-42-4

No sEH inhibitory activity data—neither IC50, Ki, nor % inhibition at any concentration—have been published for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea. A structurally related cyclopropyl urea derivative, compound 38 (lacking the pyridazinone and possessing differing urea-side-chain substitution), demonstrated a sub-nanomolar sEH IC50 in a recombinant human sEH fluorescence-based assay [1]. However, the target compound's 3-phenylpropyl moiety represents a significant structural departure, and no direct or cross-study comparable data justify any potency claim. Any sEH inhibition hypothesis for 2034564-42-4 requires de novo experimental validation.

sEH IC50
Data to verify
No published quantitative sEH inhibition data for this compound
Procurement requires de novo experimental IC50 determination
Comparator compound 38: sub-nanomolar IC50 in recombinant human sEH fluorescence assay
soluble epoxide hydrolase sEH enzyme inhibition IC50

Cytochrome P450 (CYP) Inhibition Profile: No Published Data for 2034564-42-4

No CYP inhibition data are reported for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea. In the Takai et al. optimization series, compound 38 was specifically selected for minimal CYP inhibition [1], highlighting the sensitivity of CYP liability to minor structural changes within the cyclopropyl urea class. The 3-phenylpropyl substituent may alter CYP binding relative to the comparators; without experimental CYP panel data (e.g., CYP3A4, CYP2D6, CYP2C9 IC50), any claim of favorable or unfavorable DDI risk for 2034564-42-4 is unsupported.

CYP Inhibition
Data to verify
No CYP inhibition panel data published; 3-phenylpropyl group may alter CYP binding
CYP liability assessment is unsupported without experimental data
Comparator compound 38: minimal CYP inhibition across tested isoforms
CYP inhibition drug-drug interaction metabolic stability ADME

Oral Bioavailability and In Vivo Pharmacokinetics: No Published Data for 2034564-42-4

No oral bioavailability, plasma concentration-time profile, Cmax, Tmax, AUC, clearance, or volume of distribution data exist for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea. The comparator compound 38 demonstrated good oral absorption in rats and showed in vivo efficacy in a DOCA-salt rat model (suppressed urinary albumin and MCP-1 excretion without affecting systolic blood pressure) [1]. The target compound's 3-phenylpropyl group introduces increased lipophilicity that could alter absorption, distribution, and metabolism relative to compound 38, but the direction and magnitude of these changes are unknown without experimental PK studies.

Oral PK in Vivo
Data to verify
No oral bioavailability, Cmax, Tmax, or AUC data available for this compound
Developability status relative to characterized leads is entirely unknown
Comparator compound 38: good oral absorption in rats; in vivo efficacy in DOCA-salt model
oral absorption pharmacokinetics bioavailability rat in vivo

Selectivity Profile vs. Other Epoxide Hydrolases and Off-Targets: No Published Data for 2034564-42-4

No selectivity data (e.g., mEH vs. sEH, broader off-target panels) are published for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea. Published sEH inhibitor series typically report selectivity over microsomal epoxide hydrolase (mEH) as a minimum selectivity criterion, and the Takai et al. series characterized sEH selectivity of lead compounds [1]. The distinct 3-phenylpropyl substituent of the target compound introduces a chemical feature absent from all published SAR tables, so selectivity cannot be inferred.

Selectivity Profile
Context-dependent
No sEH/mEH selectivity or off-target panel data exist for this compound
On-target effect attribution in vivo cannot be supported
Comparator series: sEH-selective over mEH; broader selectivity panels reported for leads
selectivity off-target microsomal epoxide hydrolase kinase panel

Physicochemical and Developability Parameters: Structurally Extrapolated vs. Empirically Unmeasured

No experimentally measured solubility, logD/logP, pKa, permeability (PAMPA or Caco-2), plasma protein binding, or metabolic stability data are published for 2034564-42-4. In silico predictions based on molecular structure (C19H24N4O2, MW ≈ 340.4) can be computed, but the Takai et al. series demonstrated that minor structural variations—particularly on the urea terminus—produced significant differences in oral absorption and in vivo performance [1], underscoring that computed properties cannot substitute for empirical measurement for procurement decisions. The 3-phenylpropyl group would be predicted to increase logP relative to smaller alkyl urea substituents (e.g., compound 38), potentially reducing aqueous solubility while increasing membrane permeability; however, this is strictly a class-level inference and must be experimentally verified.

Physicochemical Properties
Class-level inference
Experimentally unmeasured; in silico predictions only; 3-phenylpropyl likely increases logP
Compound fit requires experimental profiling before structure-based selection
Takai et al. series: minor urea modifications produced significant in vivo performance differences
physicochemical properties solubility logP permeability developability

Scientifically Appropriate Application Scenarios for 1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 2034564-42-4) Based on Current Evidence


Exploratory SAR Probe in Cyclopropyl-Pyridazinone Urea Lead Optimization Campaigns Targeting sEH

Given that published sEH inhibitor optimization series have explored diverse urea-side-chain substitutions but not the 3-phenylpropyl moiety [1], this compound may serve as an exploratory SAR probe to determine whether the 3-phenylpropyl group confers favorable potency, selectivity, or ADME properties relative to established leads (e.g., compound 38). The rationale is strictly structural: the 3-phenylpropyl substituent introduces additional hydrophobic surface area and pi-stacking potential not present in any disclosed comparator. Use is appropriate only within programs equipped to experimentally measure sEH IC50, CYP inhibition, solubility, permeability, metabolic stability, and rodent PK.

In Silico Docking and Pharmacophore Model Refinement Candidate

The X-ray co-crystal structures of human sEH with cyclopropyl urea derivatives (PDB entries including 4X6Y) [1] provide a structural basis for docking studies. The target compound's 3-phenylpropyl group can be used to probe the sEH active-site pocket dimensions and hydrogen-bonding network computationally, generating testable hypotheses about binding mode and potency before committing to synthesis or procurement. This represents a low-cost, preliminary application scenario for computational chemistry groups studying sEH inhibitor design.

Negative Control or Inactive Comparator for sEH Assay Development

If experimental screening reveals that the target compound is inactive or weakly active against sEH—a plausible outcome given the absence of SAR validation for the 3-phenylpropyl substituent—it could serve as a structurally matched negative control for assay development and validation. The compound's close structural similarity to active sEH inhibitors (sharing the cyclopropyl-pyridazinone core) makes it a suitable negative control candidate for counter-screening assays, provided its inactivity is experimentally confirmed.

Chemical Biology Tool for Target Deconvolution in Phenotypic Screening (If Activity Is Experimentally Confirmed)

Phenotypic screening in cardiovascular, renal, or inflammatory disease models—contexts where sEH inhibition has demonstrated therapeutic potential [1]—may reveal activity for this compound even if the primary target differs from sEH. The cyclopropyl-pyridazinone urea scaffold has not been exhaustively profiled across the proteome, and the unique 3-phenylpropyl group could confer binding to previously unidentified targets. This application is contingent on the compound first demonstrating reproducible activity in a phenotypic assay of interest; procurement for this purpose should be accompanied by a commitment to full target deconvolution.

Application
Selection Property
Validation Focus
Exploratory SAR probe for sEH leads
3-phenylpropyl chemotype not present in disclosed SAR
Experimental sEH IC50, CYP panel, and rodent PK required
In silico docking / pharmacophore refinement
Probe sEH active-site pocket via computational modeling
Testable binding-mode hypotheses before synthesis
Negative control for sEH assay development
Core scaffold matched to active sEH inhibitors
Confirmation of inactivity against sEH required
Target deconvolution probe (if active)
Unique 3-phenylpropyl group; unprofiled proteome-wide
Reproducible phenotypic activity before full target ID
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